Calcium acetylacetonate
Overview
Description
Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions. The acetylacetonate ligand is a β-diketone that forms a six-membered chelate ring with the metal ion. This compound is widely used in various industrial and scientific applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Calcium acetylacetonate, also known as CALCIUMACETYLACETONATE, is a coordination complex derived from the acetylacetonate anion and calcium ions . The primary targets of this compound are the calcium channels in the body . These channels play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and maintaining heart rhythm .
Mode of Action
The compound interacts with its targets by binding to the calcium channels. The bidentate ligand acetylacetonate, often abbreviated as acac, binds to the metal to form a six-membered chelate ring . This interaction results in changes in the calcium ion concentration within the cells, affecting various physiological processes .
Biochemical Pathways
This compound affects the calcium signaling pathway, which is essential for the functional integrity of the nervous, muscular, and skeletal systems . The compound’s interaction with calcium channels can influence the amplitude and frequency of calcium release, thereby affecting downstream effects such as muscle contraction and nerve impulse transmission .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in mice. The compound exhibits linear pharmacokinetics due to a first-order reaction . The absolute bioavailability of calcium from this compound was found to be greater than that of calcium chloride . The mean residence time for absorption of calcium from this compound was also longer than those from other calcium salts .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in calcium ion concentration within the cells. This can lead to alterations in various physiological processes, including muscle contraction, nerve impulse transmission, and heart rhythm . Additionally, the compound exhibits fluorescence due to a ligand-to-metal charge transfer (LMCT) transition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degree of hydration can affect the compound’s reaction suitability . Furthermore, the compound’s melting point, which is greater than 280°C (dec.) , can also influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Calcium acetylacetonate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through the oxygen atoms that bind to the calcium to form a six-membered chelate ring . The nature of these interactions is largely determined by the structure and reactivity of the compound, which can exist as aggregates in solution and in the solid state .
Cellular Effects
Calcium ions play a crucial role in many cellular processes, including muscle contraction, cell division, and neurotransmitter release . Disruptions in calcium levels and signaling can lead to a range of pathological conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules through its oxygen atoms, forming a six-membered chelate ring . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Calcium is a crucial mineral element in the human body and is closely related to the maintenance of human health . It’s involved in many metabolic processes, including muscle contraction, neurotransmitter release, and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium acetylacetonate typically involves the reaction of calcium chloride with acetylacetone in the presence of a base. One common method includes the following steps :
- Reacting an aqueous solution of calcium chloride with sodium hydroxide to form calcium hydroxide.
- Adding acetylacetone to the calcium hydroxide in methanol and refluxing the mixture.
- Filtering, washing, and drying the product to obtain this compound.
Industrial Production Methods: In industrial settings, the preparation method is similar but optimized for higher yields and purity. Methanol is often used as a dispersant, and the reaction is carried out in a two-phase system to ensure complete contact between reactants .
Chemical Reactions Analysis
Types of Reactions: Calcium acetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.
Complex Formation: It can form complexes with other metal ions, enhancing its utility in catalysis.
Common Reagents and Conditions:
Oxidizing Agents: Used in reactions where the acetylacetonate ligand is oxidized.
Reducing Agents: Employed in reduction reactions involving the metal center.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new metal-ligand complexes .
Scientific Research Applications
Calcium acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Comparison with Similar Compounds
- Magnesium acetylacetonate
- Zinc acetylacetonate
- Aluminium acetylacetonate
Comparison: Calcium acetylacetonate is unique due to its specific reactivity and stability. Compared to magnesium and zinc acetylacetonates, it offers better thermal stability, making it more suitable for high-temperature applications. Aluminium acetylacetonate, on the other hand, is often used in different catalytic processes due to its distinct electronic properties .
Properties
CAS No. |
19372-44-2 |
---|---|
Molecular Formula |
C5H7CaO2+ |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
calcium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Ca/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-; |
InChI Key |
QMAJHYAKZKETPG-LNKPDPKZSA-M |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Ca+2] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Ca+2] |
19372-44-2 | |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The mechanism of action of Calcium Acetylacetonate is highly dependent on its application. For example, when used as a precursor for Calcium Oxide (CaO) in CO2 capture, its interaction involves thermal decomposition to form porous CaO nanofibers. [] These nanofibers then react with CO2 to form Calcium Carbonate (CaCO3). [] In other applications, such as the synthesis of polycalciumphenylsiloxane, this compound reacts with polyphenylsiloxane, likely through interactions with silanol groups, although the exact mechanism requires further investigation. [] In biological contexts, like its effect on gut microbiota, the specific interactions and downstream effects are complex and not fully understood. [] More research is needed to elucidate the precise molecular targets and pathways affected by this compound in different biological systems.
A: - Molecular Formula: Ca(C5H7O2)2 - Molecular Weight: 258.32 g/mol- Spectroscopic Data: While the provided abstracts do not detail specific spectroscopic data, this compound is commonly characterized using techniques like Infrared (IR) spectroscopy [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and X-ray powder diffraction (XRD) analysis [, ]. These techniques provide information about its vibrational frequencies, chemical environment of atoms, and crystal structure, respectively.
A: this compound acts as a catalyst in specific organic reactions. For instance, it catalyzes the conjugate addition of thiols to electron-deficient cyclopropanes, offering a novel route to synthesize γ-sulfanyl malonates. [] This reaction proceeds without needing prior thiol activation or exogenous bases, showcasing the unique catalytic activity of this compound. [] The exact mechanism likely involves the activation of the cyclopropane ring by the calcium complex, facilitating nucleophilic attack by the thiol. Further studies are needed to explore its catalytic potential in other reactions.
A: While the provided abstracts don't directly address SAR studies, modifications to the acetylacetonate ligand or the metal center could significantly influence its properties. For instance, changing the substituents on the acetylacetonate ring might affect its solubility, thermal stability, and interaction with target molecules. Similarly, replacing Calcium with other metals could alter its catalytic activity, as observed with Magnesium Acetylacetonate. [] Systematic SAR studies are crucial for optimizing its structure for desired applications.
A: this compound's stability is dependent on environmental factors like temperature, humidity, and exposure to air and light. [, ] To improve its stability and handling, specific formulations have been developed. For example, coating this compound with compatible agents like alcohols, carboxylic acids, phosphates, waxes, and polysiloxanes enhances its stability and compatibility with halogenated polymers. []
ANone: It's important to note that the provided research papers primarily focus on this compound's applications in material science, chemical synthesis, and to some extent, its impact on gut microbiota. The available information doesn't provide sufficient evidence to answer questions related to its pharmacological properties, such as ADME, toxicity, drug delivery, or therapeutic applications.
A: While the provided abstracts don't delve into the historical context, research on this compound likely evolved alongside the broader field of metal-organic frameworks and their applications. Early studies might have focused on its synthesis, characterization, and basic properties. Over time, research expanded to explore its use in various fields:* Catalysis: Exploring its potential to facilitate organic reactions like thiol addition to cyclopropanes. [] * Materials Science: Utilizing it as a precursor for synthesizing materials like Calcium Oxide nanofibers for CO2 capture [] and polycalciumphenylsiloxane for various applications. []* Thin Films and Coatings: Incorporating it in sol-gel processes to create thin films for electronic applications, like pyroelectric sensors. [, , ]
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